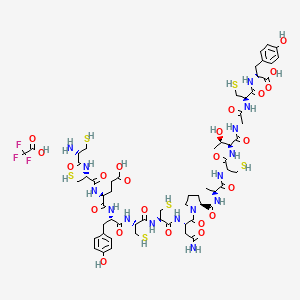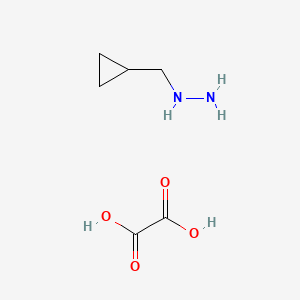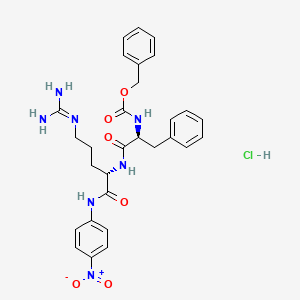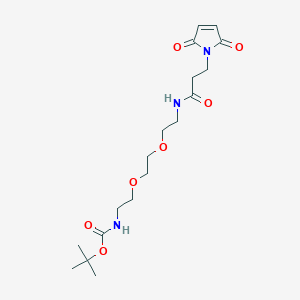![molecular formula C8H13N3 B1460650 5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine CAS No. 929971-57-3](/img/structure/B1460650.png)
5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine
Vue d'ensemble
Description
5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine (THPP) is a scaffold for designing biologically active compounds . It’s an attractive compound in medicinal chemistry due to the formation of four possible stereoisomers during reduction .
Synthesis Analysis
The most common method to obtain such compounds is to reduce pyrazolopyrimidines with complex hydrides . The presence of substituents at positions five and seven of pyrazolo[1,5-a]pyrimidines complicates the set of reaction products but makes it more attractive for medicinal chemistry . The formation of only syn-isomers has been described in the literature . This compound can be synthesized by reacting 3-diazopyrrolidones with dimethyl acetylenedicarboxylate (DMAD) in benzene at 70°C .Molecular Structure Analysis
The bicyclic core in the syn-configuration was shown to be conformationally stable, which was used to estimate the long-range interproton distances using NOESY data . In turn, the bicyclic core in the trans-configuration represents a conformationally labile system .Chemical Reactions Analysis
The reduction of model 5,7-dimethylpyrazolo[1,5-a]pyrimidine results in the formation of anti-configured isomers along with syn-isomers . Long-range dipole–dipole interactions corresponding to a distance between protons of more than 6 Å were first registered and quantified .Applications De Recherche Scientifique
Medicinal Chemistry
The pyrazolo[1,5-a]pyrimidine scaffold is a key structural element in several pharmacologically active compounds. Its derivatives, including 5,7-dimethyl variants, are explored for their potential as therapeutic agents due to their diverse biological activities . They are particularly significant in the design of small molecules that can serve as selective drug candidates, with the ability to adjust to the active sites of target proteins .
Drug Design and Development
In pharmacology, the structural motif of 5,7-dimethyl-tetrahydropyrazolo[1,5-a]pyrimidine is utilized to create new drugs with selective action. This compound class has shown promise in the development of NMDA receptor antagonists, which are crucial in treating neurodegenerative diseases .
Agriculture
The pyrazolo[1,5-a]pyrimidine derivatives are investigated for their use in agrochemicals. Their biological activity makes them suitable candidates for developing new pesticides and herbicides that can enhance crop protection strategies .
Material Science
In material science, these compounds’ unique chemical properties are harnessed to develop new materials with specific functionalities. Their potential in creating novel polymers or coatings that could have advanced applications is being explored .
Environmental Science
The derivatives of 5,7-dimethyl-tetrahydropyrazolo[1,5-a]pyrimidine may also find applications in environmental science. Their ability to interact with various biological systems could lead to the development of new methods for bioremediation or as indicators for environmental monitoring .
Biochemistry
In biochemistry, the compound’s role is pivotal in studying enzyme-substrate interactions and the synthesis of biologically active molecules. It serves as a model compound for understanding the biochemical pathways and mechanisms of action within living organisms .
Synthetic Organic Chemistry
The compound is used in synthetic organic chemistry to develop new synthetic routes and methodologies. Its reactivity patterns are valuable for constructing complex molecules, which can lead to the discovery of new reactions and catalytic processes .
Analytical Chemistry
In analytical chemistry, 5,7-dimethyl-tetrahydropyrazolo[1,5-a]pyrimidine derivatives can be used as standards or reagents in various analytical techniques. Their stability and reactivity make them suitable for use in spectroscopic analysis and chromatography .
Orientations Futures
The significant potential of trans-configured tetrahydropyrazolo[1,5-a]pyrimidines for the development of active small molecules indicates promising future directions . Their structural lability due to the low energy of the conformational transition allows them to adjust to the active site of the desired target .
Propriétés
IUPAC Name |
5,7-dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-5-7(2)11-8(10-6)3-4-9-11/h3-4,6-7,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPJSZWPCRKZTMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(N2C(=CC=N2)N1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30585532 | |
| Record name | 5,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
CAS RN |
929971-57-3 | |
| Record name | 5,7-Dimethyl-1,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30585532 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![N-[3-(aminomethyl)phenyl]cyclopropanesulfonamide hydrochloride](/img/structure/B1460589.png)
